molecular formula C9H12N2O6 B584035 [3'-13C]Uridine CAS No. 478511-14-7

[3'-13C]Uridine

Cat. No.: B584035
CAS No.: 478511-14-7
M. Wt: 245.195
InChI Key: DRTQHJPVMGBUCF-MAZIVLEBSA-N
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Description

[3'-13C]Uridine is a stable isotopologue of uridine, a ribonucleoside integral to RNA synthesis and cellular metabolism. The 13C isotope is specifically incorporated at the 3' carbon of the ribose moiety (Figure 1), enabling precise tracking of uridine in metabolic pathways, RNA turnover, and neurological studies . Unlike endogenous uridine, the 13C label allows detection via nuclear magnetic resonance (NMR) or mass spectrometry (MS), providing insights into nucleotide recycling, brain phospholipid synthesis, and therapeutic responses in cognitive disorders .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-MAZIVLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3’-13C]Uridine typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. One common method starts with the condensation of potassium cyanide labeled with carbon-13 with D-erythrose to produce a mixture of D-[1-13C]ribose and D-[1-13C]arabinose. This mixture is then separated using ion-exchange chromatography. The D-[1-13C]ribose is further processed using a nickel chloride and TEMED complex to yield D-[2-13C]ribose, which is then combined with uracil to form [3’-13C]Uridine .

Industrial Production Methods

Industrial production of [3’-13C]Uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and high-throughput purification techniques to ensure the efficient production of the labeled compound. The use of stable isotope labeling is crucial for producing high-purity [3’-13C]Uridine for research applications.

Chemical Reactions Analysis

Types of Reactions

[3’-13C]Uridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form uronic acids.

    Reduction: The carbonyl group in the uracil ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are used under mild conditions to reduce the carbonyl group.

    Substitution: Various alkylating agents or acylating agents are used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Uronic acids and other oxidized derivatives.

    Reduction: Dihydro derivatives of uridine.

    Substitution: Alkylated or acylated uridine derivatives.

Scientific Research Applications

[3’-13C]Uridine is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies of nucleoside metabolism and dynamics. Some key applications include:

Mechanism of Action

The mechanism of action of [3’-13C]Uridine involves its incorporation into nucleic acids, where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. The labeled carbon-13 atom allows researchers to study the metabolic pathways and interactions of uridine within cells. This compound targets nucleoside transporters and enzymes involved in nucleic acid synthesis and degradation, providing insights into cellular processes and drug interactions .

Comparison with Similar Compounds

Key Data Tables

Table 2: NMR Chemical Shifts (13C) of Key Carbons

Compound C1' (ppm) C2' (ppm) C3' (ppm) C4' (ppm)
[3'-13C]Uridine ~90 ~75 70–75 ~85
[2'-13C,1,3-15N2]Uridine ~85 75–80 ~70 ~83
UDP-L-Ara4N ~95 ~72 ~70 54.6

Research Findings and Implications

  • Metabolic Specificity: [3'-13C]Uridine’s single-label design avoids isotopic dilution seen in Uridine-13C5, enhancing resolution in RNA turnover studies .
  • Enzyme Interactions : Fluorinated analogues exhibit altered binding affinities due to ribose flexibility, whereas [3'-13C]Uridine maintains native enzyme compatibility .
  • Diagnostic Utility: 18F-labeled uridines excel in imaging, but [3'-13C]Uridine’s stability suits long-term metabolic tracing .

Biological Activity

[3'-13C]Uridine is a stable isotope-labeled form of uridine, a nucleoside that plays a crucial role in various biological processes, including nucleotide synthesis and cellular metabolism. This article explores the biological activity of [3'-13C]Uridine, focusing on its metabolic pathways, therapeutic implications, and relevant case studies.

Metabolic Pathways

Uridine metabolism occurs through three primary pathways: de novo synthesis, salvage synthesis, and catabolism. The incorporation of carbon-13 into uridine allows researchers to trace its metabolic fate within biological systems.

  • De Novo Synthesis : Uridine is synthesized from orotate through a series of enzymatic reactions involving carbamoyl phosphate and aspartate.
  • Salvage Pathway : Uridine can be recycled from degraded RNA or nucleotides, primarily through the action of uridine-cytidine kinase (UCK1/2), which phosphorylates uridine to uridine monophosphate (UMP).
  • Catabolism : Uridine can be catabolized to ribose-1-phosphate via the enzyme uridine phosphorylase (UPP1), which is critical for energy metabolism and nucleotide synthesis.

Biological Functions

Uridine and its derivatives have several important biological functions:

  • Energy Metabolism : Uridine supplementation has been shown to enhance cellular reducing potential, particularly in glucose-deprived conditions. It supports the tricarboxylic acid (TCA) cycle and promotes glycolytic flux by increasing levels of glycolytic intermediates and lactate secretion .
  • Neuroprotection : Research indicates that uridine exhibits neuroprotective properties by enhancing synaptic function and promoting neuronal survival under stress conditions. This has implications for treating neurological disorders such as epilepsy .
  • Developmental Impact : In cases of developmental and epileptic encephalopathy, treatment with uridine monophosphate (UMP) has resulted in significant clinical improvements, including seizure control and developmental progress in affected patients .

Case Studies

Several studies highlight the therapeutic potential of uridine:

  • Pancreatic Ductal Adenocarcinoma (PDA) : A study demonstrated that uridine supplementation significantly increased the metabolic activity of PDA cells under glucose-restricted conditions. This was evidenced by enhanced levels of TCA cycle intermediates and increased lactate production, suggesting that uridine can effectively fuel cancer cell metabolism when glucose is scarce .
  • Developmental Disorders : Two siblings with pathogenic variants in the CAD gene showed remarkable improvement after treatment with oral UMP. The older sibling experienced complete cessation of seizures within two days and substantial developmental gains over five months .

Research Findings

Recent findings shed light on the mechanisms through which [3'-13C]Uridine exerts its effects:

  • Metabolomics Analysis : Liquid chromatography-mass spectrometry (LC-MS) analysis revealed that [3'-13C]Uridine is efficiently taken up by cells and converted into various metabolites, including ribose-1-phosphate and uracil, supporting both catabolic and biosynthetic pathways .
  • Impact on Bioenergetics : In vitro studies indicated that uridine supplementation improved cellular bioenergetics in PDA cell lines, particularly under conditions of low glucose availability. This effect was mediated by increased NADH production and ATP levels .

Summary Table of Biological Activities

ActivityDescriptionReferences
Energy MetabolismEnhances glycolytic flux and TCA cycle activity in glucose-restricted conditions
NeuroprotectionPromotes neuronal survival and function under stress
Developmental ImprovementSignificant clinical improvement in developmental disorders following UMP treatment
Cancer MetabolismSupports metabolic activity in pancreatic cancer cells during glucose deprivation

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